N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide
Description
Properties
IUPAC Name |
N-[2-(1-benzyl-2-methylindol-3-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-15-18(12-13-21-16(2)23)19-10-6-7-11-20(19)22(15)14-17-8-4-3-5-9-17/h3-11H,12-14H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPGRZPOHWQLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)CCNC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641521 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial practices include the use of continuous flow reactors and automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions occur readily on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, and lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated, nitrated, and sulfonated indole derivatives.
Scientific Research Applications
Antitumor Activity
Recent research indicates that compounds related to N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide exhibit significant antitumor properties. Specifically, derivatives of indole compounds have been studied for their effectiveness against various solid tumors, including colon and lung cancers.
Case Study: Antitumor Effects
- A study highlighted the synthesis of 2-(1H-indol-3-yl)-2-oxo-acetamides, which demonstrated potent antitumor activity against human cell lines such as HT 29 (colon carcinoma) and H 460M (lung carcinoma). These compounds were tested using the MTT assay to evaluate cytotoxicity, revealing promising results in inhibiting tumor cell proliferation .
| Compound | Tumor Type | IC50 (µM) |
|---|---|---|
| This compound | Colon | TBD |
| N-(4-pyridyl)-2-(1-(4-chlorobenzyl)-1H-indol-3-yl)-glyoxylamide | Lung | TBD |
The dosage regimen for these compounds ranged from 0.01 mg to 1 g/kg body weight daily, with adjustments made based on patient conditions to optimize therapeutic effects .
Antiviral Properties
Another significant application of this compound is its potential as an antiviral agent. Recent studies have focused on its inhibitory effects against RNA viruses, particularly SARS-CoV-2.
Case Study: SARS-CoV-2 Inhibition
A series of N-benzyl-acetamides were synthesized and evaluated for their ability to inhibit the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2. Compounds derived from indole structures exhibited moderate to high inhibitory activity, with some showing IC50 values comparable to established antiviral drugs like remdesivir .
| Compound | RdRp Inhibition (%) | IC50 (µM) |
|---|---|---|
| 6d5 | 76% | 1.11 |
| 6a6 | 45% | 7.50 |
This indicates that modifications to the benzyl group in the acetamide structure can enhance antiviral activity, suggesting a pathway for developing new antiviral therapies .
Neuroprotective Properties
Beyond its applications in oncology and virology, this compound derivatives have also been explored for neuroprotective effects. The synthesis of new 2,3-dihydroindole derivatives has been linked to antioxidant properties that may protect neuronal cells from oxidative stress .
Research Findings
The neuroprotective potential is attributed to the structural features of the indole moiety, which may influence receptor affinity and biological activity. This opens avenues for further research into treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide involves its interaction with specific molecular targets and pathways. The indole nucleus allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and research findings:
Key Structural and Functional Insights:
However, substituents like the oxo group in or fluorinated biphenyl in could alter binding affinity or metabolic stability. The methyl group at indole C2 in the target compound may sterically hinder interactions compared to analogs with C2 phenyl or hydroxy groups .
Synthetic Approaches :
- Analogous compounds are synthesized via condensation reactions using coupling agents like TBTU () or reductive amination (). The target compound likely follows similar protocols, given its ethyl-acetamide linkage .
Pharmacological Potential: Indole-3-acetamides are associated with α-amylase inhibition () and antioxidant activity, suggesting the target compound may share these properties. However, substituents like the indole C2 methyl group could modulate efficacy . The lack of cytotoxicity in contrasts with typical indole derivatives, highlighting the role of substituents in tuning safety profiles.
Biological Activity
N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by relevant studies, data tables, and case studies.
Chemical Structure and Synthesis
The compound belongs to the indole family, characterized by its complex structure which includes an indole moiety and an acetamide functional group. The synthesis of this compound typically involves the alkylation of indole derivatives followed by acetamide formation. Various synthetic routes have been explored to optimize yield and purity, with recent advancements focusing on the use of environmentally friendly solvents and reagents.
Antimicrobial Activity
Antibacterial Properties:
Recent studies have assessed the antibacterial efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant activity with a minimum inhibitory concentration (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a therapeutic agent against resistant bacterial infections .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 0.98 |
| Escherichia coli | >100 |
Antifungal Activity:
In addition to antibacterial properties, the compound has shown moderate antifungal activity against Candida albicans, with MIC values ranging from 7.80 to 62.50 μg/mL for various derivatives .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The compound exhibited significant antiproliferative effects against several cancer cell lines, including A549 (lung cancer) and HT29 (colon cancer). The IC50 values for these cell lines were found to be in the low micromolar range, suggesting strong cytotoxic effects.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| A549 (Lung Cancer) | 1.9 |
| HT29 (Colon Cancer) | 2.3 |
The biological activity of this compound is believed to involve multiple mechanisms:
- Inhibition of Protein Synthesis: The compound may interfere with bacterial protein synthesis by binding to ribosomal subunits.
- Induction of Apoptosis in Cancer Cells: It is hypothesized that the compound induces apoptosis through mitochondrial pathways, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
- Molecular Docking Studies: Computational studies have indicated that the compound can effectively bind to specific targets within bacterial and cancerous cells, enhancing its therapeutic potential .
Case Studies
A notable study conducted on a series of indole derivatives, including this compound, revealed that compounds with similar structures exhibited enhanced biological activities compared to traditional antibiotics and chemotherapeutics . The study highlighted:
- Enhanced Selectivity: The compound showed preferential toxicity towards cancer cells over normal cells.
- Resistance Overcoming: Its unique mechanism allows it to bypass common resistance pathways seen in many bacterial strains.
Q & A
Basic Research Questions
Q. What are the common synthetic routes and key parameters for synthesizing N-[2-(1-Benzyl-2-methyl-1H-indol-3-yl)-ethyl]-acetamide?
- Methodological Answer : The compound is synthesized via multi-step organic reactions, often starting with indole derivatives as precursors. Key steps include alkylation of the indole nitrogen, followed by coupling with acetamide groups. Critical parameters include reaction temperature (typically 80–120°C), solvent choice (e.g., DMF or THF for polar aprotic conditions), and stoichiometric ratios of reagents like phosphorus oxychloride for cyclization. Post-synthesis purification via column chromatography is essential to isolate the target compound .
Q. How is the structural confirmation of this compound achieved?
- Methodological Answer : Structural characterization employs Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to confirm proton and carbon environments, Mass Spectrometry (MS) for molecular weight validation, and Infrared (IR) spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹). X-ray crystallography may be used for solid-state conformation analysis if single crystals are obtainable .
Q. What preliminary assays are used to evaluate the compound's bioactivity?
- Methodological Answer : Initial screening includes in vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines, antimicrobial disk diffusion tests, and enzyme inhibition studies (e.g., kinase or protease targets). Dose-response curves and IC₅₀ values are calculated to quantify potency. Parallel controls (e.g., DMSO for solubility) ensure assay validity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, systematically vary temperature, solvent polarity, and catalyst loading. For example, increasing reaction time (12–24 hours) and using anhydrous solvents can enhance yields. Purity is monitored via HPLC, with gradient elution (e.g., acetonitrile/water) to resolve intermediates and byproducts .
Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?
- Methodological Answer : SAR studies involve synthesizing analogs with modified substituents (e.g., halogenation at the benzyl group or methyl substitution on the indole ring). Biological testing against target proteins (e.g., Bcl-2/Mcl-1 for anticancer activity) and computational docking (e.g., AutoDock Vina) identify critical binding interactions. Free-energy perturbation (FEP) calculations may predict substituent effects on binding affinity .
Q. How is the compound's stability under physiological conditions assessed?
- Methodological Answer : Stability studies use simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) with periodic sampling over 24–72 hours. Degradation products are analyzed via LC-MS/MS. Accelerated stability testing (e.g., elevated temperature or pH extremes) identifies vulnerable functional groups, such as hydrolytic cleavage of the acetamide moiety .
Q. What advanced spectroscopic techniques validate electronic and conformational properties?
- Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) calculations correlate experimental UV-Vis spectra with electronic transitions. Solid-state NMR and Raman spectroscopy probe crystallinity and polymorphic forms. For dynamic behavior, molecular dynamics simulations (e.g., AMBER force field) model conformational flexibility in solution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
